Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate, (1S,2R,5R)-
Description
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate: is an organic compound known for its unique structural configuration and potential applications in various fields. This compound is characterized by its cyclohexyl ring substituted with isopropyl and methyl groups, and a propionate ester functional group.
Properties
CAS No. |
68539-56-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11-,12+/m1/s1 |
InChI Key |
PELLUIPPBKHUAB-UTUOFQBUSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@@H](CC[C@@H]1C(C)C)C |
Canonical SMILES |
CCC(=O)OC1CC(CCC1C(C)C)C |
density |
0.918-0.923 |
physical_description |
Clear colorless liquid/fruity cool aroma |
solubility |
Practically insoluble to insoluble Sparingly soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate typically involves the esterification of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexanol with propionic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester functional group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Flavoring and Fragrance Industry
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate is primarily utilized for its aromatic properties:
- Flavoring Agent : It is employed in food products to impart a pleasant taste and aroma.
- Fragrance Component : The compound is used in perfumes and personal care products due to its appealing scent profile.
Chemical Intermediates
This compound serves as a precursor in the synthesis of various chemical derivatives. Its unique structure allows it to be transformed into other compounds that may have distinct functional properties. For example:
- Synthesis of Other Esters : It can be used as a building block for synthesizing more complex esters which are valuable in industrial applications.
- Solvent Applications : Due to its solubility characteristics, it can act as a solvent in organic reactions.
Biological Research
Recent studies have explored the interactions of cyclohexanol derivatives with biological systems:
- Antimicrobial Activity : Research indicates that certain derivatives of cyclohexanol exhibit antimicrobial properties, making them candidates for further investigation in pharmaceuticals .
- Antioxidant Properties : The compound has been assessed for its potential antioxidant activity, which could have implications in health-related applications .
Case Study 1: Flavoring Agent Efficacy
A study conducted on the use of cyclohexanol derivatives in food flavoring demonstrated that these compounds significantly enhance the sensory attributes of various food products. The research highlighted the compound's stability under different processing conditions, making it suitable for commercial food applications.
Case Study 2: Antimicrobial Properties
In another study focusing on the antimicrobial efficacy of cyclohexanol derivatives, researchers found that certain formulations exhibited significant inhibitory effects against common pathogens. This opens avenues for developing new antimicrobial agents based on this compound .
Safety and Environmental Impact
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate is generally regarded as safe when used appropriately in industrial applications. According to safety data sheets:
Mechanism of Action
The mechanism by which [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate exerts its effects involves its interaction with specific molecular targets. In biological systems, the ester functional group can be hydrolyzed by esterases to release the corresponding alcohol and propionic acid. This hydrolysis reaction is crucial for its role as a prodrug, where the active form of the drug is released upon enzymatic cleavage.
Comparison with Similar Compounds
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexanol: The alcohol counterpart of the compound.
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl acetate: An ester with an acetate group instead of a propionate group.
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl butyrate: An ester with a butyrate group.
Uniqueness: The uniqueness of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate lies in its specific ester functional group, which imparts distinct chemical and physical properties. The propionate ester is more resistant to hydrolysis compared to shorter-chain esters like acetate, making it more stable under physiological conditions.
Biological Activity
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate, commonly known as menthyl propionate, is an ester derived from menthol. This compound has garnered attention for its various biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and data tables.
Chemical Structure and Properties
Chemical Formula: C13H24O2
Molecular Weight: 212.33 g/mol
CAS Number: 4951-48-8
The structure of menthyl propionate can be described as follows:
- Functional Groups: Ester group (-COO-) and cyclohexanol backbone.
- Stereochemistry: The compound exhibits chirality with specific stereoisomers contributing to its biological effects.
Biological Activity Overview
Menthyl propionate has been studied for its potential applications in various biological contexts:
- Antimicrobial Properties: Research indicates that menthyl propionate possesses antimicrobial activity against several bacterial strains. A study highlighted its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in topical antiseptics and preservatives .
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation. In vitro studies demonstrated that menthyl propionate can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .
- Analgesic Activity: Menthyl propionate is often associated with analgesic properties similar to those of menthol. It may activate TRPM8 receptors, contributing to a cooling sensation that can alleviate pain perception .
Toxicological Profile
Understanding the toxicity of menthyl propionate is crucial for its safe application:
Acute Toxicity
Acute toxicity studies have indicated a relatively low toxicity profile for menthyl propionate. The median lethal dose (LD50) in animal models suggests that it is safe for use in cosmetic formulations .
Aquatic Toxicity
A preliminary analysis of aquatic toxicity shows that menthyl propionate has a low impact on aquatic organisms. The LogLC50 values indicate minimal lethality at concentrations typically used in formulations .
Case Studies
- Antimicrobial Efficacy Study:
- Anti-inflammatory Mechanism Investigation:
Table 1: Antimicrobial Activity of Menthyl Propionate
| Pathogen | Inhibition Zone (mm) | Concentration (v/v) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 |
| Escherichia coli | 18 | 0.5 |
| Candida albicans | 12 | 1.0 |
Table 2: Cytokine Production Inhibition
| Treatment Concentration (µM) | IL-6 Reduction (%) | TNF-alpha Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 65 |
Q & A
Basic Question: What are the key considerations for synthesizing (1S,2R,5R)-5-methyl-2-(1-methylethyl)cyclohexanol 1-propanoate with high stereochemical purity?
Answer:
Stereoselective synthesis of this compound requires chiral resolution or asymmetric catalysis. A validated approach involves:
- Step 1: Starting with (1S,2R,5R)-menthol (or its derivatives), which serves as the chiral backbone.
- Step 2: Esterification with propionic anhydride or propionyl chloride under controlled conditions (e.g., using DMAP as a catalyst in anhydrous dichloromethane at 0°C to room temperature) .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by chiral HPLC (e.g., using a Chiralcel OD-H column) to confirm enantiomeric excess (>98%) .
Key challenges include avoiding racemization during esterification and ensuring anhydrous conditions to prevent hydrolysis.
Basic Question: How can the stereochemical configuration of the compound be confirmed experimentally?
Answer:
A combination of techniques is required:
- NMR Spectroscopy: Analyze coupling constants (e.g., ) in H NMR to determine axial/equatorial proton orientations. NOE (Nuclear Overhauser Effect) experiments can confirm spatial proximity of substituents .
- X-ray Crystallography: Resolve the crystal structure to unambiguously assign the (1S,2R,5R) configuration .
- Optical Rotation/Polarimetry: Compare specific rotation values with literature data for menthol derivatives (e.g., [α] = -50° to -60° for (1S,2R,5R) isomers) .
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Safety measures from SDS documentation include:
- Ventilation: Use fume hoods to minimize inhalation exposure (TLV: Not established; assume low threshold) .
- PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
Advanced Question: How does the stereochemistry of (1S,2R,5R)-configuration influence its interaction with lipid bilayers in biological systems?
Answer:
The stereochemistry affects membrane microviscosity and curvature. For example:
- Fluorescence Polarization Assay: Use DPH (1,6-diphenyl-1,3,5-hexatriene) as a probe to measure changes in lipid bilayer fluidity. (1S,2R,5R)-isomers may reduce microviscosity by 15–20% compared to enantiomers, similar to menthol derivatives .
- Molecular Dynamics Simulations: Model interactions between the compound’s isopropyl group and lipid acyl chains to predict insertion depth and hydrogen bonding patterns .
Contradictory data may arise from variations in lipid composition (e.g., DPPC vs. DOPC bilayers), necessitating system-specific validation.
Advanced Question: What thermodynamic data are available for this compound, and how can they inform solvent selection for recrystallization?
Answer:
Critical thermodynamic parameters include:
- Heat Capacity (): Experimental values (e.g., 1.2–1.5 J/g·K in liquid phase) can be sourced from adiabatic calorimetry studies .
- Solubility Parameters: Use Hansen solubility parameters (δ, δ, δ) to predict miscibility. Polar solvents like ethanol (δ = 19.4 MPa) are optimal for recrystallization due to hydrogen-bonding capacity with the ester group.
- Melting Point: Differential Scanning Calorimetry (DSC) can determine melting behavior (e.g., broad endotherm at 80–85°C for impure samples) .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for stereoisomers of this compound?
Answer:
Contradictions often stem from:
- Impurity Artifacts: Validate purity using GC-MS (e.g., HP-5MS column, 70 eV EI mode) to detect trace enantiomers or degradation products .
- Assay Variability: Standardize bioactivity assays (e.g., antimicrobial testing via broth microdilution per CLSI guidelines) across studies.
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of (1S,2R,5R) vs. (1R,2S,5S) isomers to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
